molecular formula C14H21FN4O B12221207 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12221207
M. Wt: 280.34 g/mol
InChI Key: XLVWCUBLJMNWEF-UHFFFAOYSA-N
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Description

1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with tert-butyl and methyl groups, a fluoropyrrolidine moiety, and a carboxamide functional group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

The synthesis of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and tert-butylamine.

    Introduction of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a fluorine atom onto a pyrrolidine ring, which is then attached to the pyrimidine ring through a coupling reaction.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where substituents like halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, influencing their activity by binding to sites distinct from the active site. This modulation can alter the receptor’s conformation and enhance or inhibit its function. Molecular docking studies and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as a lead molecule for drug development .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C14H21FN4O

Molecular Weight

280.34 g/mol

IUPAC Name

1-(6-tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C14H21FN4O/c1-9-17-10(13(2,3)4)7-11(18-9)19-6-5-14(15,8-19)12(16)20/h7H,5-6,8H2,1-4H3,(H2,16,20)

InChI Key

XLVWCUBLJMNWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)(C(=O)N)F)C(C)(C)C

Origin of Product

United States

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